molecular formula C18H20F3N5O3S B2692852 N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide CAS No. 2034259-13-5

N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2692852
CAS RN: 2034259-13-5
M. Wt: 443.45
InChI Key: BGSBLPSQUBMBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H20F3N5O3S and its molecular weight is 443.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide is involved in the synthesis of complex molecules through reactions that demonstrate the versatility of its chemical structure. In research, acetamidine hydrochloride and p-aminobenzamidine dihydrochloride interact with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3, forming mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. These findings elucidate the structural dynamics and potential for creating novel coordination complexes with applications in materials science and catalysis (Klimova et al., 2013).

Crystallographic Insights

Crystallographic analysis provides insights into the molecular conformation and potential interactions of related compounds. For instance, compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide show specific folding conformations, as evidenced by the inclination of the pyrimidine ring to the benzene ring. Such analyses contribute to understanding the structural basis for the reactivity and binding affinities of these molecules, potentially guiding the design of new drugs or materials (Subasri et al., 2017).

Antimicrobial Activity

The exploration of novel heterocyclic compounds containing the sulfamoyl moiety has demonstrated antimicrobial properties, suggesting applications in developing new antimicrobial agents. The synthesis of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives illustrates the potential of this chemical scaffold in creating effective antimicrobial compounds. These studies are crucial for pharmaceutical research, focusing on discovering new drugs to combat resistant microbial strains (Nunna et al., 2014).

Antitumor Properties

Research into novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives has revealed significant antitumor activities, highlighting the therapeutic potential of compounds containing similar structural motifs. For example, some derivatives were found to be more effective than doxorubicin, a reference drug, in antitumor assays. These findings open avenues for the development of new anticancer drugs, underscoring the importance of this compound class in medicinal chemistry (Alqasoumi et al., 2009).

properties

IUPAC Name

N-[4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O3S/c1-12(27)24-13-2-4-15(5-3-13)30(28,29)25-14-6-8-26(9-7-14)17-10-16(18(19,20)21)22-11-23-17/h2-5,10-11,14,25H,6-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBLPSQUBMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.